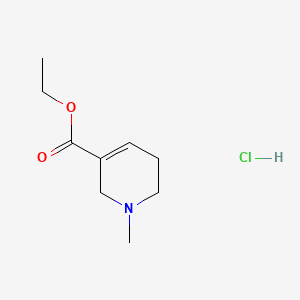

Arecaidine Ethyl Ester Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Arecaidine Ethyl Ester Hydrochloride typically involves the esterification of Arecaidine with ethanol in the presence of hydrochloric acid. The reaction conditions often require a controlled temperature and an acidic environment to facilitate the esterification process .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the hydrochloride salt form .

化学反応の分析

Types of Reactions: Arecaidine Ethyl Ester Hydrochloride, being an ester, primarily undergoes hydrolysis reactions. These reactions can be catalyzed by either acids or bases .

Common Reagents and Conditions:

Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong acid catalyst.

Basic Hydrolysis (Saponification): Involves the reaction of the ester with a base such as sodium hydroxide, resulting in the formation of a carboxylate salt and an alcohol.

Major Products Formed:

Acidic Hydrolysis: Produces the corresponding carboxylic acid and ethanol.

Basic Hydrolysis: Produces the corresponding carboxylate salt and ethanol.

科学的研究の応用

Arecaidine Ethyl Ester Hydrochloride is extensively used in scientific research, particularly in the study of muscarinic acetylcholine receptors. These receptors are crucial in various neurological processes, and the compound’s ability to bind to these receptors makes it valuable in drug development and molecular imaging studies . It has been used to investigate the binding affinity and selectivity of different ligands towards muscarinic acetylcholine receptor subtypes, which has implications in understanding diseases such as Alzheimer’s, Parkinson’s, and schizophrenia .

作用機序

The compound exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in various physiological processes. The binding of Arecaidine Ethyl Ester Hydrochloride to these receptors can modulate their activity, influencing neurotransmission and other cellular responses . The specific molecular targets include the M1, M2, M3, M4, and M5 subtypes of muscarinic receptors, with varying degrees of affinity and selectivity .

類似化合物との比較

Arecoline: Another alkaloid found in areca nut, known for its muscarinic agonist properties.

Guvacoline: A related compound with similar biological activities.

Guvacine: Another derivative with distinct pharmacological effects.

Uniqueness: Arecaidine Ethyl Ester Hydrochloride is unique due to its specific binding affinity and selectivity towards muscarinic acetylcholine receptors. This makes it particularly useful in research focused on these receptors, providing insights into their role in various neurological conditions .

生物活性

Arecaidine Ethyl Ester Hydrochloride (AEEC), a derivative of arecaidine, has garnered attention for its potential biological activities, particularly in relation to muscarinic acetylcholine receptors (mAChRs). This article provides a comprehensive overview of the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is chemically represented as C₉H₁₆ClNO₂. Its structure allows it to interact with various biological systems, primarily through modulation of neurotransmitter receptors.

Pharmacological Profile

AEEC exhibits a range of biological activities, primarily through its interaction with mAChRs. The following table summarizes key pharmacological effects observed in various studies:

The biological activity of AEEC is largely attributed to its ability to act as an agonist or antagonist at mAChRs. Specifically, it shows a pronounced affinity for the M1 subtype, which is implicated in cognitive processes and neuroprotection. The following mechanisms have been identified:

- Neuroprotection : AEEC has been shown to protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where cholinergic signaling is disrupted .

- Modulation of Inflammation : AEEC inhibits the release of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions .

- Gastrointestinal Effects : The compound enhances gastrointestinal motility, which may be beneficial in treating disorders characterized by reduced gut movement .

Case Studies

Several studies have highlighted the therapeutic potential of AEEC:

- Neuroprotective Study : In a study involving mice subjected to neurotoxic agents, AEEC administration resulted in significant reductions in neuronal apoptosis and improved cognitive function as assessed by behavioral tests .

- Anti-inflammatory Research : A clinical trial investigated the effects of AEEC on patients with inflammatory bowel disease (IBD). Results indicated that AEEC treatment led to decreased levels of inflammatory markers and improved patient symptoms .

- Gastrointestinal Trials : AEEC was tested in a cohort with chronic constipation. Participants reported improved bowel movement frequency and reduced abdominal discomfort following treatment .

Toxicity and Safety Profile

While AEEC exhibits promising biological activities, it is essential to consider its safety profile. Research indicates that at therapeutic doses, AEEC has a favorable safety profile; however, high doses may lead to adverse effects such as gastrointestinal discomfort and potential neurotoxicity . Long-term studies are necessary to fully elucidate the safety implications.

特性

IUPAC Name |

ethyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-3-12-9(11)8-5-4-6-10(2)7-8;/h5H,3-4,6-7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHNLWWLYHVIGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCN(C1)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719849 |

Source

|

| Record name | Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17210-50-3 |

Source

|

| Record name | Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。